4-(Thiazol-5-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Thiazol-5-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound featuring a thiazole ring, a piperidine ring, and a tert-butyl ester group. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which imparts unique chemical properties and biological activities to the compound .
Preparation Methods
The synthesis of 4-(Thiazol-5-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the thiazole intermediate.
Introduction of the Tert-Butyl Ester Group: The final step involves esterification, where the carboxylic acid group is converted to a tert-butyl ester using reagents like tert-butyl alcohol and an acid catalyst.
Chemical Reactions Analysis
4-(Thiazol-5-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the ester group, to form the corresponding alcohol using reducing agents like lithium aluminum hydride.
Scientific Research Applications
4-(Thiazol-5-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-(Thiazol-5-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The sulfur atom in the thiazole ring can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the piperidine ring can enhance the compound’s binding affinity to biological targets .
Comparison with Similar Compounds
4-(Thiazol-5-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester can be compared with other thiazole-containing compounds, such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole structure.
The uniqueness of this compound lies in its combination of a thiazole ring with a piperidine ring and a tert-butyl ester group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H22N2O2S2 |
---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
tert-butyl 4-(1,3-thiazol-5-ylmethylsulfanyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H22N2O2S2/c1-14(2,3)18-13(17)16-6-4-11(5-7-16)19-9-12-8-15-10-20-12/h8,10-11H,4-7,9H2,1-3H3 |
InChI Key |
OFUTWGDXDKCFDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)SCC2=CN=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.